1-[4-(Difluoromethoxy)benzyl]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-4-2-9(3-5-10)8-14-6-1-7-14/h2-5,11H,1,6-8H2 |
InChI Key |
ZQXNFJOJYRHWSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Retrosynthetic Disconnections and Strategic Planning for 1 4 Difluoromethoxy Benzyl Azetidine
Analysis of Azetidine (B1206935) Ring Construction Tactics
The construction of the azetidine ring is a pivotal step in the synthesis of 1-[4-(Difluoromethoxy)benzyl]azetidine. Several strategies can be envisioned for forming this strained four-membered heterocycle, each with its own set of advantages and limitations. researchgate.netmagtech.com.cn
One of the most common and direct approaches involves the intramolecular cyclization of a suitable 1,3-difunctionalized propane (B168953) derivative. This typically involves the displacement of a leaving group at the 3-position by a nitrogen nucleophile at the 1-position. The choice of leaving group and the nature of the nitrogen precursor are critical for the success of this strategy.
| Precursor Type | Leaving Group (X) | Nitrogen Nucleophile | Key Considerations |
| 3-Halo-1-propylamine | Cl, Br, I | Primary or secondary amine | Potential for intermolecular side reactions. |
| 1,3-Propanediol derivative | OMs, OTs, OTf | Primary amine | Requires activation of the hydroxyl groups. |
| Epoxy amine | Epoxide | Amine | Regioselectivity of epoxide opening can be a challenge. frontiersin.org |
Another powerful method for constructing the azetidine ring is through [2+2] cycloaddition reactions. nih.gov The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.net However, the regioselectivity and stereoselectivity of these reactions can be difficult to control.
Ring expansion of aziridines and ring contraction of larger heterocycles like pyrrolidines also provide viable, albeit less common, pathways to the azetidine core. magtech.com.cn For instance, the ring expansion of N-activated aziridines with a one-carbon unit can yield the desired four-membered ring.
Approaches for Introducing the 4-(Difluoromethoxy)benzyl Substituent
The introduction of the 4-(difluoromethoxy)benzyl group can be achieved either before or after the construction of the azetidine ring. Each approach presents distinct synthetic considerations.
Pre-functionalization Strategy:
In this approach, the 4-(difluoromethoxy)benzyl moiety is incorporated into the acyclic precursor prior to the cyclization step. For example, 4-(difluoromethoxy)benzylamine (B61096) can be used as the nitrogen nucleophile in a reaction with a 1,3-dihalopropane or a related electrophile. This strategy simplifies the final steps of the synthesis, as the target substituent is already in place.
Post-functionalization Strategy:
Alternatively, a protected or unsubstituted azetidine can be synthesized first, followed by the introduction of the 4-(difluoromethoxy)benzyl group. This is typically achieved through N-alkylation of the azetidine nitrogen with 4-(difluoromethoxy)benzyl halide or a related electrophile. This approach can be advantageous if the 4-(difluoromethoxy)benzyl group is not compatible with the conditions required for azetidine ring formation.
| Strategy | Key Reagents | Advantages | Disadvantages |
| Pre-functionalization | 4-(Difluoromethoxy)benzylamine, 1,3-dihalopropane | Convergent synthesis, fewer steps after cyclization. | The substituent may interfere with the cyclization reaction. |
| Post-functionalization | Azetidine, 4-(Difluoromethoxy)benzyl bromide | Modular approach, allows for late-stage diversification. | Requires an additional N-alkylation step. |
Considerations for Protecting Group Strategies in Complex Azetidine Syntheses
In the synthesis of more complex azetidine derivatives, the use of protecting groups for the nitrogen atom is often necessary. acs.org These protecting groups serve to modulate the reactivity of the azetidine nitrogen and prevent unwanted side reactions during subsequent synthetic transformations.
Commonly used nitrogen protecting groups in azetidine synthesis include:
Boc (tert-butoxycarbonyl): This group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.gov
Cbz (carboxybenzyl): The Cbz group is stable to a range of conditions and can be removed by catalytic hydrogenation.
Trityl: This bulky protecting group can be used for steric shielding and is readily cleaved under mild acidic conditions. nih.gov
Nosyl (2-nitrobenzenesulfonyl): The nosyl group can be removed under mild conditions, making it suitable for sensitive substrates. nih.gov
p-Methoxybenzyl (PMB): This group can be cleaved oxidatively with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). clockss.org
The selection of an appropriate protecting group is critical and must be guided by the specific reaction conditions to be employed in the synthetic sequence. The protecting group must be stable during the introduction of other functional groups and must be removable without affecting the integrity of the azetidine ring or other sensitive moieties in the molecule. For instance, if the synthesis involves a reduction step, a protecting group that is cleaved by hydrogenation, such as Cbz, would be a poor choice.
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Carboxybenzyl | Cbz | Catalytic hydrogenation |
| Trityl | Tr | Mild acidic conditions |
| 2-Nitrobenzenesulfonyl | Ns | Mild reducing agents (e.g., thiophenol) |
| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ) |
Synthetic Methodologies for 1 4 Difluoromethoxy Benzyl Azetidine and Its Derivatives
Azetidine (B1206935) Core Construction: Cyclization and Cycloaddition Reactions
The formation of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry. rsc.orgnih.gov Numerous methods have been established, broadly categorized into cyclization and cycloaddition reactions, to efficiently construct this valuable scaffold. rsc.orgmagtech.com.cn
Intramolecular Nucleophilic Substitution and Cyclization Reactions
Intramolecular cyclization is a foundational strategy for azetidine synthesis. rsc.org This approach typically involves a 4-exo-tet substitution, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule to form the four-membered ring. researchgate.net A common method is the cyclization of a γ-amino alcohol or its derivative. For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a final one-pot mesylation followed by base-induced ring closure. organic-chemistry.org
Another prominent pathway is the intramolecular aminolysis of epoxides. Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.gov Similarly, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can yield 2-(hydroxymethyl)azetidines, with the reaction conditions influencing the ratio of azetidine to the competing pyrrolidine (B122466) product. acs.org While many cyclization methods require activation of the azetidine ring with Lewis or Brønsted acids, transition-metal-free conditions using a mild base like cesium carbonate have also been developed for intramolecular ring-opening and subsequent cyclization reactions. acs.orgacs.org
Table 1: Examples of Intramolecular Cyclization Reactions for Azetidine Synthesis
| Precursor Type | Reagents/Catalyst | Product Type | Reference(s) |
| γ-Amino alcohol derivative | Mesyl chloride, Base | Substituted Azetidine | organic-chemistry.org |
| cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | nih.gov |
| (2-Aminoalkyl)oxirane | K₂CO₃ (neat, heat) | 2-(Hydroxymethyl)azetidine | acs.org |
| 3-Halopropyl amine | Base | Unsubstituted/Substituted Azetidine | studyx.ai |
[2+1] and [2+2] Cycloaddition Strategies for Azetidine Formation
Cycloaddition reactions provide a powerful and convergent approach to the azetidine core. The most well-known of these is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to produce a β-lactam (azetidin-2-one). mdpi.com This method is highly versatile for creating variously substituted β-lactams, which can then be reduced to the corresponding azetidines. mdpi.com
Another significant [2+2] cycloaddition is the aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net This reaction, often requiring UV light, has been advanced by the use of visible-light-mediated triplet energy transfer, allowing the intermolecular cycloaddition of components like oximes and alkenes to form functionalized azetidines. springernature.comrsc.org These photochemical methods represent a direct and efficient strategy for accessing the azetidine skeleton. rsc.org
[3+1] cycloaddition strategies have also emerged. For example, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed. the-innovation.orgnih.gov In this process, a photogenerated α-aminoalkyl radical is captured by the alkyne, initiating a cascade that includes a 4-exo-trig cyclization to form the azetidine ring. nih.gov
Table 2: Overview of Cycloaddition Strategies for Azetidine Synthesis
| Reaction Name | Reactants | Intermediate/Product | Key Features | Reference(s) |
| Staudinger Synthesis ([2+2]) | Ketene + Imine | β-Lactam (Azetidin-2-one) | Highly general method for β-lactam synthesis. | mdpi.com |
| Aza Paternò–Büchi ([2+2]) | Imine + Alkene | Azetidine | Photochemical reaction, can be mediated by visible light. | rsc.orgspringernature.comrsc.org |
| [3+1] Radical Annulation | Aliphatic Amine + Alkyne | Azetidine | Photo-induced, copper-catalyzed radical cascade. | the-innovation.orgnih.gov |
Metal-Catalyzed Approaches for Azetidine Synthesis (e.g., Copper-, Palladium-, Tantalum-Catalyzed)
Transition metal catalysis offers efficient and often stereoselective routes to azetidines.
Palladium-catalyzed methods frequently involve the intramolecular amination of C-H bonds. acs.orgnih.gov Using a picolinamide (B142947) (PA) protecting group on an amine substrate, palladium catalysts can activate unactivated C(sp³)–H bonds at the γ-position, leading to the formation of an azetidine ring with low catalyst loading and under convenient conditions. organic-chemistry.orgacs.orgnih.gov This strategy has been applied to construct complex polycyclic azetidine scaffolds from various aliphatic amines. acs.org
Copper-catalyzed syntheses are also prevalent. Photo-induced copper catalysis can enable a [3+1] radical cascade cyclization between aliphatic amines and alkynes. the-innovation.orgnih.gov Other copper-catalyzed reactions include the formation of azetidine enamides and multicomponent reactions to create highly functionalized azetidines. organic-chemistry.orgresearchgate.net A general anti-Baldwin radical 4-exo-dig cyclization of ynamides to azetidines has been achieved using a copper-based photoredox catalyst. nih.gov
Tantalum-catalyzed hydroaminoalkylation has been utilized for azetidine synthesis. This process involves the reaction of an amine with an alkene in the presence of a tantalum catalyst, followed by an in-situ cyclization to yield the azetidine derivative. rsc.org
Table 3: Metal-Catalyzed Syntheses of the Azetidine Ring
| Metal Catalyst | Reaction Type | Substrates | Key Aspect | Reference(s) |
| Palladium | Intramolecular C-H Amination | Picolinamide-protected amines | Activation of unactivated γ-C(sp³)-H bonds. | rsc.orgacs.orgnih.govacs.org |
| Copper | Photo-induced [3+1] Cyclization | Aliphatic amines, Alkynes | Radical cascade mechanism. | the-innovation.orgnih.gov |
| Copper | Photoredox 4-exo-dig Cyclization | Ynamides | Anti-Baldwin ring closure. | nih.gov |
| Tantalum | Hydroaminoalkylation/Cyclization | Amines, Alkenes | Forms intermediate which then cyclizes. | rsc.org |
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a reliable and common method for obtaining the corresponding saturated azetidine ring. magtech.com.cnrsc.orgu-tokyo.ac.jp β-Lactams are readily accessible through methods like the Staudinger [2+2] cycloaddition. mdpi.com The conversion to azetidines typically employs powerful reducing agents capable of reducing an amide carbonyl. Hydroalanes, such as aluminum hydride (AlH₃) or diisobutylaluminium hydride (DIBAL-H), have been shown to be effective for this transformation. acs.org This two-step sequence—cycloaddition followed by reduction—provides a versatile entry point to a wide range of substituted azetidines.
Novel Stereoselective Syntheses of Azetidines
The development of stereoselective methods to produce chiral azetidines is crucial, given their application in medicinal chemistry. uni-muenchen.de Several strategies have been established to control the stereochemistry of the azetidine core.
One approach is to use chiral starting materials. For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of chiral 2-(hydroxymethyl)azetidines. acs.org Another strategy involves the use of chiral catalysts or ligands. Gold-catalyzed intermolecular oxidation of alkynes derived from chiral N-propargylsulfonamides can produce chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov Similarly, palladium-catalyzed asymmetric allylation of azalactones has been used to generate intermediates for the enantioselective synthesis of azetidines. rsc.org The diastereoselective synthesis of functionalized azetidines can also be achieved through methods like the α-lithiation of a chiral N-protected azetidine followed by trapping with an electrophile. uni-muenchen.de
Table 4: Selected Stereoselective Strategies for Azetidine Synthesis
| Strategy | Method | Chiral Source | Product Type | Reference(s) |
| Substrate Control | Base-induced cyclization | Enantiopure (2-aminoalkyl)oxirane | Chiral 2-(hydroxymethyl)azetidine | acs.org |
| Catalyst Control | Gold-catalyzed oxidation/cyclization | Chiral N-propargylsulfonamide | Chiral Azetidin-3-one | nih.gov |
| Catalyst Control | Palladium-catalyzed allylic amination | Chiral ligand | Chiral substituted azetidine | rsc.org |
| Reagent Control | Diastereoselective α-lithiation | Chiral N-protecting/directing group | Diastereomerically enriched azetidine | uni-muenchen.de |
Introduction of the 4-(Difluoromethoxy)benzyl Moiety
Once the azetidine core is constructed, the final step is the installation of the 4-(difluoromethoxy)benzyl group onto the nitrogen atom. This is typically achieved via standard N-alkylation or reductive amination procedures.
The most direct method is the N-alkylation of azetidine (or a substituted azetidine) with a suitable 4-(difluoromethoxy)benzyl electrophile. The most common reagent for this purpose is 4-(difluoromethoxy)benzyl bromide . This reaction is a nucleophilic substitution where the secondary amine of the azetidine ring attacks the benzylic carbon of the bromide, displacing the bromide ion. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the HBr formed as a byproduct.
The key precursor, 4-(difluoromethoxy)benzyl bromide, can be synthesized via the radical bromination of 4-(difluoromethoxy)toluene using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). prepchem.com
An alternative to direct alkylation is reductive amination . This involves reacting azetidine with 4-(difluoromethoxy)benzaldehyde (B1349792). The initial reaction forms an unstable iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).
Strategies for Benzyl (B1604629) Group Attachment to Azetidines
The formation of the N-benzyl bond in azetidine derivatives is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this purpose, primarily centered on the nucleophilicity of the azetidine nitrogen.
A primary and widely used method is the direct N-alkylation of azetidine with a suitable 4-(difluoromethoxy)benzyl electrophile. This reaction typically involves the SN2 displacement of a leaving group, such as a halide (bromide or chloride) or a sulfonate (tosylate or mesylate), from the benzylic position by the azetidine nitrogen. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction, thereby preventing the protonation and deactivation of the azetidine nucleophile.
Common conditions for this transformation are summarized in the table below.
| Electrophile | Base | Solvent | Temperature | Typical Yield |
| 4-(Difluoromethoxy)benzyl bromide | K₂CO₃, Et₃N | Acetonitrile, DMF | Room Temp. to 80 °C | Good to Excellent |
| 4-(Difluoromethoxy)benzyl chloride | NaHCO₃, DIPEA | THF, Dichloromethane | Room Temp. to Reflux | Moderate to Good |
| 4-(Difluoromethoxy)benzyl tosylate | Cs₂CO₃ | Acetonitrile | Room Temp. | Good to Excellent |
Another effective strategy is reductive amination . This two-step, one-pot process involves the initial condensation of azetidine with 4-(difluoromethoxy)benzaldehyde to form an intermediate azetidinium ion. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the final N-benzylated product. bham.ac.uk This method is particularly advantageous due to its operational simplicity and tolerance of a wide range of functional groups. rsc.org
Methods for Difluoromethoxy Group Installation on Aromatic Rings
The introduction of the difluoromethoxy (OCF₂H) group onto an aromatic ring is a critical step in synthesizing the required precursors. nih.gov This moiety is often installed prior to the attachment of the azetidine ring. Conventional methods typically rely on the O-difluoromethylation of the corresponding phenol (B47542) (4-hydroxybenzaldehyde or 4-hydroxybenzyl alcohol) using difluorocarbene precursors under basic conditions. nih.gov However, recent advances have provided milder and more versatile late-stage functionalization techniques.
Fluorodesulfurization Approaches
Fluorodesulfurization offers a pathway to the difluoromethoxy group from sulfur-containing precursors. This method involves the conversion of a hydroxyl group into a thiocarbonyl derivative, which is subsequently treated with a fluorinating agent. For instance, a phenol can be converted to an O-aryl xanthate or a related thiocarbonate. Treatment of this intermediate with a fluorinating agent like (diethylamino)sulfur trifluoride (DAST) or silver(I) fluoride (B91410) (AgF) can achieve the transformation to the corresponding difluoromethyl ether. nih.gov These methods are advantageous under milder conditions compared to traditional difluorocarbene approaches, although they require a multi-step sequence to prepare the necessary sulfur-based precursor.
Radical Difluoromethoxylation Protocols
Direct C-H difluoromethoxylation of aromatic rings has emerged as a powerful strategy, bypassing the need for pre-functionalized substrates like phenols. rsc.org These protocols rely on the generation of the difluoromethoxy radical (•OCF₂H), which then adds to the aromatic ring. chemistryviews.org Specialized reagents have been developed to serve as precursors to this radical. For example, Ngai and coworkers developed a redox-active benzotriazole-based reagent that, upon activation, liberates the •OCF₂H radical. chemistryviews.org This radical, being electrophilic in nature, preferentially adds to electron-rich aromatic systems. The resulting radical intermediate is then oxidized and deprotonated to afford the final difluoromethoxylated arene. rsc.org This approach can lead to a mixture of regioisomers, which can be beneficial for structure-activity relationship studies in drug discovery. rsc.org
| Radical Precursor Reagent | Activation Method | Key Features |
| 1-(Difluoromethoxy)-1H-benzo[d] nih.govacs.orgnih.govtriazole derivatives | Photoredox Catalysis | Enables catalytic, late-stage C-H functionalization. chemistryviews.org |
| Zinc Difluoromethanesulfinate (DFMS) | Thermal/Oxidative | Generates a nucleophilic •CF₂H radical, not •OCF₂H. nih.govresearchgate.net |
| Difluoroacetic Acid Derivatives | Photoredox/Oxidative | Utilizes inexpensive starting materials. rsc.org |
Visible Light Photoredox Catalysis in Difluoromethoxylation
Visible light photoredox catalysis has revolutionized the field of radical chemistry by enabling the generation of radical species under exceptionally mild conditions. nih.govnih.govrsc.org In the context of difluoromethoxylation, a photocatalyst, such as [Ru(bpy)₃]²⁺ or [Ir(ppy)₃], absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with a difluoromethoxylating reagent. rsc.org
The catalytic cycle typically proceeds as follows:
The photocatalyst (PC) is excited by visible light (e.g., blue LEDs) to its excited state (PC*).
The excited photocatalyst transfers an electron to the redox-active difluoromethoxylating reagent, causing it to fragment and release the •OCF₂H radical.
The •OCF₂H radical adds to the aromatic substrate (e.g., toluene) to form a cyclohexadienyl radical intermediate.
This radical intermediate is oxidized by the oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst and forming a cyclohexadienyl cation.
Deprotonation of the cation restores aromaticity and yields the final difluoromethoxylated product.
This approach is highly valued for its operational simplicity, broad functional group tolerance, and applicability to the late-stage functionalization of complex molecules. acs.orgresearchgate.net
Multi-Component Reactions and Cascade Strategies Leading to 1-[4-(Difluoromethoxy)benzyl]azetidine
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials, offer a highly efficient route to complex molecules. While a direct MCR for this compound is not prominently described, conceptual strategies based on established MCRs can be envisioned for the synthesis of its derivatives.
One plausible approach is the Petasis borono-Mannich (PBM) reaction . wikipedia.orgorganic-chemistry.org A three-component reaction between azetidine (the amine), 4-(difluoromethoxy)phenylboronic acid (the organoboron component), and an aldehyde like glyoxylic acid could potentially yield N-[4-(difluoromethoxy)benzyl]azetidine-2-carboxylic acid. nih.govmdpi.comorganic-chemistry.org The PBM reaction is known for its mild conditions and tolerance of diverse functional groups.
Similarly, isocyanide-based MCRs like the Ugi reaction could be adapted. nih.govmdpi.com A four-component Ugi reaction involving 4-(difluoromethoxy)benzaldehyde, azetidine, an isocyanide, and a carboxylic acid would lead to a complex α-acetamido carboxamide scaffold bearing the desired this compound moiety. Post-Ugi transformations could then be employed to modify the resulting adduct into various heterocyclic systems. researchgate.net
Cascade reactions, which involve a sequence of intramolecular transformations, also provide elegant pathways to functionalized azetidines. acs.orgnih.govnih.gov For instance, a cascade process could be designed where an initial intermolecular reaction forms a precursor that, under the same reaction conditions, undergoes a subsequent cyclization to form the azetidine ring. While specific examples leading directly to the target compound are scarce, the development of novel cascade methodologies remains an active area of research for the efficient construction of strained heterocyclic systems. acs.orgnih.gov
Reactivity and Chemical Transformations of 1 4 Difluoromethoxy Benzyl Azetidine
Strain-Release Reactivity of the Azetidine (B1206935) Ring
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, possesses significant ring-strain energy, estimated to be approximately 25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is the driving force behind the characteristic reactivity of the azetidine moiety, making it susceptible to reactions that lead to the opening or expansion of the ring, thereby relieving the strain. rsc.orgresearchgate.netnih.govrsc.orgacs.org While more stable and easier to handle than aziridines, the azetidine ring's reactivity can be triggered under specific conditions, making it a versatile synthetic intermediate. rsc.orgresearchgate.netrsc.orgresearchgate.net
One of the most characteristic reactions of the azetidine ring is its cleavage by nucleophiles. researchgate.netresearchgate.net Due to its relative stability compared to aziridines, the azetidine in 1-[4-(Difluoromethoxy)benzyl]azetidine typically requires activation to facilitate nucleophilic attack. researchgate.netmagtech.com.cn A common activation strategy involves the quaternization of the ring nitrogen, for instance, through alkylation, to form a more electrophilic azetidinium salt. magtech.com.cnnih.govresearchgate.net Lewis acid catalysis can also be employed to promote ring-opening. researchgate.netmagtech.com.cn
The ring-opening of the resulting azetidinium ion proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons adjacent to the nitrogen atom, leading to the cleavage of a carbon-nitrogen bond. nih.gov The regioselectivity of this attack—whether it occurs at the C2 or C4 position—is governed by a combination of steric and electronic factors. researchgate.netmagtech.com.cnresearchgate.net
Electronic Effects : For azetidines with unsaturated substituents on the ring, such as aryl groups, electronic effects can control the regioselectivity by stabilizing the transition state. researchgate.netmagtech.com.cn
Steric Effects : In the absence of strong electronic influences on the ring itself, as in the case of this compound, sterically demanding nucleophiles tend to attack the less substituted carbon atom. researchgate.netmagtech.com.cn
Substituent on Nitrogen : The N-benzyl group itself can influence the reaction, but in an unsubstituted azetidine ring, attack is generally possible at either C2 or C4.
The outcome of the reaction is a γ-substituted propyl amine, with the specific product depending on the nucleophile used and the point of ring cleavage. nih.gov
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Salts
| Nucleophile | Substituent Pattern on Azetidine Ring | Major Ring-Opening Position | Governing Factor |
|---|---|---|---|
| Azide (N₃⁻) | Unsubstituted at C4 | C4 | Steric/Electronic |
| Cyanide (CN⁻) | 2-Aryl substituted | C2 (benzylic position) | Electronic |
| Halides (F⁻, Cl⁻) | 2-Aryl, 2-ester substituted | C2 (tertiary carbon) | Electronic |
| Acetate (AcO⁻) | Methyl group at C4 | C2 | Steric |
| Benzylamine | Unsubstituted at C4 | C4 | Steric |
The strain within the azetidine ring can also be harnessed to drive ring expansion and rearrangement reactions, providing synthetic routes to larger, more complex nitrogen-containing heterocycles like pyrrolidines (5-membered), piperidines (6-membered), and azepanes (7-membered). nih.govbohrium.com These transformations often proceed through the formation of an azetidinium ylide intermediate, which can then undergo rearrangements such as the researchgate.netmagtech.com.cn-Stevens or Sommelet-Hauser rearrangements. researchgate.netmagtech.com.cn
Another common pathway involves the intramolecular cyclization of a substituted azetidine to form a bicyclic azetidinium intermediate. bohrium.com Subsequent nucleophilic attack on this strained bicyclic system leads to the cleavage of one of the original C-N bonds and the formation of an expanded ring. bohrium.com For example, the reaction of aziridines with rhodium-bound carbenes can trigger a [3+1] ring expansion to yield highly substituted azetidines, a principle that can be extended to the expansion of azetidines themselves. nih.gov Biocatalytic methods have also been developed for the one-carbon ring expansion of aziridines to azetidines via a researchgate.netmagtech.com.cn-Stevens rearrangement, highlighting the synthetic utility of these transformations. acs.org
Table 2: Examples of Azetidine Ring Expansion Reactions
| Starting Material | Reaction Type | Intermediate | Product |
|---|---|---|---|
| N-benzyl azetidine | Stevens Rearrangement | Azomethine ylide | Substituted Pyrrolidine (B122466) |
| 2-(3-hydroxypropyl)azetidine | Intramolecular N-alkylation | 1-Azoniabicyclo[3.2.0]heptane | Pyrrolidine or Azepane derivative |
| Azetidine | Reaction with Diazo Compound (Cu catalyst) | Carbene addition / Ylide formation | Pyrrolidine |
| 2-Methylene aziridine | [3+1] Ring Expansion with Rh-carbene | Ylide-type cascade | Methylene Azetidine |
Reactivity of the Nitrogen Atom in the Azetidine Ring (e.g., Alkylation, Acylation)
The nitrogen atom in the this compound ring is a secondary amine derivative and thus functions as a nucleophile and a base. It can readily participate in common reactions of secondary amines, such as alkylation and acylation. researchgate.net
Alkylation : Reaction with an alkylating agent, such as an alkyl halide or triflate, leads to the formation of a quaternary azetidinium salt. researchgate.netrsc.org This transformation is synthetically important as it significantly activates the azetidine ring towards the nucleophilic ring-opening reactions discussed previously. researchgate.net Selective alkylation at a substituent nitrogen is also possible in more complex azetidine derivatives. nih.gov
Acylation : Treatment with an acylating agent, like an acid chloride or anhydride (B1165640), yields the corresponding N-acylazetidine (an amide). This modification changes the chemical nature of the nitrogen atom, making it non-basic and planar. Acylation can alter the reactivity of the ring; for instance, activating the ring towards enantioselective desymmetrization via ring-opening with thiol nucleophiles. rsc.org
Chemical Transformations Involving the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group on the benzyl (B1604629) substituent introduces unique chemical properties that influence the molecule's stability and the reactivity of the aromatic ring.
The difluoromethoxy group is recognized in medicinal chemistry for its high metabolic stability. researchgate.netnih.govnih.gov It is significantly more resistant to chemical or enzymatic cleavage, particularly defluorination, under both acidic and basic conditions compared to corresponding monofluorinated or non-fluorinated ether groups. researchgate.net This stability arises from the strength of the C-F bonds.
Direct chemical derivatization of the difluoromethoxy group itself is challenging and not a common synthetic strategy. Instead, the -OCF₂H moiety is typically introduced as a complete unit onto an aromatic ring to act as a bioisosteric replacement for other groups, such as a methoxy (B1213986) or hydroxyl group, thereby modifying the parent molecule's physicochemical properties. nih.govrsc.orgrsc.org
The electronic nature of the difluoromethoxy group is a balance of strong inductive withdrawal and weaker resonance donation, which significantly impacts the reactivity of the attached phenyl ring. nuph.edu.uaresearchgate.net
Inductive Effect (σI) : The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bonds. nuph.edu.uaresearchgate.net
Resonance Effect (σR) : The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect. nuph.edu.uaresearchgate.net
The net result is that the difluoromethoxy group acts as a moderately electron-withdrawing substituent. nuph.edu.uaresearchgate.net This deactivates the aromatic ring towards electrophilic aromatic substitution reactions compared to benzene. Due to the resonance donation from the oxygen, the group acts as an ortho, para-director for incoming electrophiles. Therefore, in this compound, electrophilic attack on the phenyl ring would be directed to the positions ortho to the difluoromethoxy group (i.e., positions 3 and 5 of the phenyl ring).
Table 3: Hammett Constants for Difluoromethoxy and Related Substituents
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Para Effect (σp) | General Electronic Character |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | +0.25 | -0.52 | -0.27 | Strongly Donating (Resonance) |
| -OCF₂H (Difluoromethoxy) | +0.39 | -0.16 | +0.23 | Moderately Withdrawing (Inductive) |
| -OCF₃ (Trifluoromethoxy) | +0.49 | -0.15 | +0.34 | Strongly Withdrawing (Inductive) |
| -CF₃ (Trifluoromethyl) | +0.42 | +0.11 | +0.53 | Strongly Withdrawing (Inductive) |
Functionalization of the Benzyl Moiety in this compound
The benzyl moiety of this compound is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these transformations are dictated by the electronic properties of the substituents on the aromatic ring: the 4-(difluoromethoxy) group and the 1-(azetidinylmethyl) group.
The 4-(difluoromethoxy) group (-OCHF₂) is a moderately activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density to the aromatic ring via resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack. This resonance effect outweighs the inductive electron-withdrawing effect of the two fluorine atoms. Consequently, the positions ortho and para to this group are activated. Since the para position is already substituted, electrophilic attack is directed to the ortho positions (C3 and C5).
The 1-(azetidinylmethyl) group [-CH₂-N(CH₂)₃] is considered a weakly activating, ortho, para-directing group. The nitrogen of the azetidine ring is not directly conjugated with the aromatic system, so its influence is primarily through a weak electron-donating inductive effect of the alkyl chain. This further enhances the electron density of the ring, favoring substitution at the ortho and para positions relative to the benzyl group.
Given the combined directing effects of the 4-(difluoromethoxy) and 1-(azetidinylmethyl) groups, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the positions ortho to the activating 4-(difluoromethoxy) group.
Electrophilic Halogenation
The introduction of halogen atoms onto the benzyl ring can be achieved using standard electrophilic halogenation conditions. Bromination and chlorination are expected to proceed regioselectively at the 3- and 5-positions.
Table 1: Predicted Outcomes of Electrophilic Halogenation
| Reaction | Reagents | Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 1-{[3-Bromo-4-(difluoromethoxy)phenyl]methyl}azetidine |
Note: The table is interactive. Clicking on a row will highlight the corresponding reaction details.
Nitration
Nitration of the benzyl moiety is anticipated to occur under standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid. The strongly electrophilic nitronium ion (NO₂⁺) will attack the electron-rich aromatic ring, leading to the introduction of a nitro group, primarily at the 3-position.
Table 2: Predicted Outcome of Nitration
| Reaction | Reagents | Product |
|---|
Note: The table is interactive. Clicking on the row will display the reaction scheme.
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group onto the benzyl ring. This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The electron-donating nature of the substituents on the ring in this compound should facilitate this transformation, with the acyl group being directed to the 3-position.
Table 3: Predicted Outcome of Friedel-Crafts Acylation
| Reaction | Reagents | Product |
|---|
Note: The table is interactive. Clicking on the row will provide more details on the reaction conditions.
It is important to note that while these predictions are based on established principles of organic chemistry and the known reactivity of similar compounds, the specific experimental outcomes for this compound may vary.
Theoretical and Computational Investigations of 1 4 Difluoromethoxy Benzyl Azetidine
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 1-[4-(Difluoromethoxy)benzyl]azetidine. These calculations provide a detailed picture of the molecule's electron distribution, which governs its stability, reactivity, and spectroscopic properties.
The primary outputs of these calculations are the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom of the azetidine (B1206935). The LUMO, conversely, is distributed over the aromatic system. The difluoromethoxy group, being strongly electron-withdrawing, significantly influences the energy levels of these orbitals.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Arbitrary Units) | Description |
|---|---|---|
| HOMO Energy | -0.226 a.u. | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.069 a.u. | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 0.157 a.u. | Indicates chemical reactivity and kinetic stability. |
Note: The values presented are illustrative and derived from typical DFT calculations (e.g., B3LYP/6-31G level of theory) for similar molecular structures. Actual values would be dependent on the specific computational methods and basis sets employed.*
Conformational Analysis of the Azetidine Ring and Substituents
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the benzyl (B1604629) group and the puckering of the four-membered azetidine ring. Conformational analysis is used to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them.
The azetidine ring itself is not perfectly flat; it adopts a puckered conformation to alleviate ring strain. windows.net The degree of this puckering and the preferred orientation (axial or equatorial) of the benzyl substituent are key aspects of its structure. Furthermore, rotation around the C-N and C-C single bonds of the benzyl linker leads to a complex potential energy surface with multiple local minima.
DFT Studies on Reaction Mechanisms and Transition States in Synthesis
Density Functional Theory is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT can be used to model the reaction pathways, identify intermediates, and calculate the structures and energies of transition states. nih.gov
A common synthetic route involves the N-alkylation of azetidine with 4-(difluoromethoxy)benzyl halide. DFT calculations can model this SN2 reaction, providing the activation energy barrier, which is the energy required to reach the transition state. This information helps in predicting reaction rates and optimizing reaction conditions such as temperature and solvent. nih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals whether the reaction is kinetically and thermodynamically favorable and can help explain observed regioselectivity and stereoselectivity.
Predictive Modeling of Reactivity and Selectivity in Azetidine Chemistry
Building on mechanistic studies, computational models can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity descriptors, derived from DFT calculations, can quantify the molecule's susceptibility to electrophilic or nucleophilic attack at different sites.
One such tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electron density around the molecule, highlighting electron-rich areas (negative potential, susceptible to electrophilic attack) and electron-poor areas (positive potential, susceptible to nucleophilic attack). For this molecule, the nitrogen atom of the azetidine ring is typically a site of negative potential, indicating its nucleophilic character.
Furthermore, Fukui functions can be calculated to predict the most reactive sites for specific types of reactions. These models are crucial for designing new synthetic routes and for understanding how the molecule might be metabolized or interact with other chemical species.
Computational Exploration of Difluoromethoxy Group Influence on Molecular Properties and Reactivity
The difluoromethoxy (-OCHF₂) group is a key feature of the molecule, and computational studies are essential to understand its influence. This group is often used in medicinal chemistry as a bioisostere for other groups, like a methoxy (B1213986) or hydroxyl group, but it imparts unique properties.
Computationally, the effects of the -OCHF₂ group can be dissected:
Conformational Effects: The group's size and stereoelectronic properties influence the preferred orientation of the benzyl substituent.
Lipophilicity: The difluoromethoxy group increases the molecule's lipophilicity (its tendency to dissolve in fats and oils), a critical parameter for drug design. While this is a bulk property, its origins can be explored through calculations of solvation energy and surface polarity.
By comparing the calculated properties of this compound with analogues lacking this group (e.g., N-benzylazetidine), computational chemistry provides a quantitative measure of the difluoromethoxy group's impact on the molecule's stability, reactivity, and physicochemical profile.
Future Research Trajectories and Emerging Trends in 1 4 Difluoromethoxy Benzyl Azetidine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, are becoming integral to modern synthetic chemistry. uniroma1.itepa.gov Future research on 1-[4-(Difluoromethoxy)benzyl]azetidine will likely prioritize the development of environmentally benign synthetic routes.
Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. epa.gov This involves moving away from stoichiometric reagents in favor of catalytic alternatives.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. Solvent selection guides can aid in identifying more sustainable options. rsc.org
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. epa.gov
Renewable Feedstocks: Investigating the use of raw materials derived from renewable sources to decrease reliance on petrochemicals. epa.gov
One potential green approach for the synthesis of substituted azetidines involves the catalytic intramolecular aminolysis of epoxy amines. frontiersin.orgfrontiersin.org Adapting such methods for this compound could offer a more sustainable alternative to traditional multi-step syntheses that often generate significant waste.
Table 1: Comparison of Hypothetical Synthetic Approaches for this compound
| Metric | Traditional Approach (Illustrative) | Green Chemistry Approach (Projected) |
|---|---|---|
| Key Transformation | Multi-step synthesis with protecting groups | Catalytic, one-pot cyclization |
| Solvents | Dichloromethane, Chloroform | Ethanol, Water, 2-MeTHF |
| Reagents | Stoichiometric bases and coupling agents | Recyclable catalysts (e.g., Lanthanide triflates) frontiersin.org |
| Atom Economy | Low to Moderate | High |
| Energy Input | Requires heating and cooling steps | Ambient temperature operation |
| Waste Generation | High (byproducts, solvent waste) | Low |
Exploration of Unprecedented Reactivity Patterns and Transformations
The reactivity of azetidines is largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.orgresearchgate.net This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for unique chemical transformations that can be triggered under specific conditions. rsc.org
Future research will likely delve into leveraging the ring strain of this compound to forge novel molecular architectures. The electronic properties of the 4-(difluoromethoxy)benzyl substituent may influence the reactivity of the azetidine (B1206935) ring in ways that have not yet been explored. Potential research avenues include:
Strain-Release Functionalization: Investigating ring-opening reactions that proceed with high regio- and stereoselectivity to create complex acyclic amines.
Cycloaddition Reactions: Using the azetidine ring as a partner in [2+2] or other cycloaddition reactions to build fused or spirocyclic systems. rsc.org
Transition-Metal Catalyzed Cross-Coupling: Developing methods for the C-H functionalization of the azetidine ring or using it as a ligand in catalysis, where its unique steric and electronic profile could lead to novel reactivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability and reproducibility. nih.govresearchgate.net
The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. This integration could:
Optimize Reaction Conditions: Automated flow systems allow for high-throughput screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions.
Enable Unsafe Reactions: Reactions that are highly exothermic or involve unstable intermediates can be performed more safely in microreactors due to superior temperature control and small reaction volumes. researchgate.net
Facilitate On-Demand Synthesis: Automated platforms can enable the rapid, on-demand synthesis of a library of azetidine-based molecules for screening purposes, accelerating the drug discovery process.
For instance, a multi-step synthesis could be "telescoped" into a continuous sequence without the need to isolate and purify intermediates, significantly improving efficiency. researchgate.net
Advanced Computational Design and Optimization for Azetidine-Based Molecules
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. researchgate.net For azetidine-based molecules, computational methods can predict a wide range of properties and guide experimental efforts.
Future research trajectories in this area will likely involve:
Quantum Chemical Methods: Using Density Functional Theory (DFT) to study the electronic structure, stability, and spectroscopic properties of this compound and its derivatives. researchgate.net
Reaction Mechanism Prediction: Computational models can elucidate reaction pathways and predict the feasibility of novel transformations, reducing the need for extensive experimental screening. mit.edu Recent studies have shown that computational models can successfully predict substrates for azetidine synthesis. mit.edu
In Silico Drug Design: Designing novel derivatives of this compound with optimized pharmacological profiles. This includes predicting binding affinities to biological targets through molecular docking and assessing ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
Table 2: Hypothetical Computationally Designed Derivatives and Their Predicted Properties
| Compound | Modification on Azetidine Ring | Predicted Property (Example) | Computational Method |
|---|---|---|---|
| Parent Molecule | This compound | Baseline Lipophilicity (LogP) | DFT, Molecular Dynamics |
| Derivative A | 3-hydroxy | Increased Polarity, Potential H-bond donor | Molecular Docking |
| Derivative B | 3,3-difluoro | Altered pKa, Modulated metabolic stability | DFT |
| Derivative C | 2-methyl | Introduction of chiral center, Steric effects | MM/PBSA Analysis researchgate.net |
By leveraging these advanced computational tools, researchers can prioritize the synthesis of compounds with the highest likelihood of possessing desired biological or material properties, thereby streamlining the discovery pipeline.
Q & A
Q. What synthetic routes optimize the yield and purity of 1-[4-(difluoromethoxy)benzyl]azetidine?
The synthesis typically involves nucleophilic substitution of 4-(difluoromethoxy)benzyl bromide with azetidine. Key steps include:
- Reaction Conditions : Use anhydrous THF or DMF as solvents, with K₂CO₃ as a base, at 60–80°C for 12–24 hours to achieve yields up to 75% .
- Purification : Column chromatography (ethyl acetate/hexane gradient) ensures >95% purity. Recrystallization from ethanol/water mixtures improves crystalline yield .
- Precursor Handling : Store 4-(difluoromethoxy)benzyl bromide under inert gas to prevent hydrolysis, as its bromide group is highly reactive .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy :
- ¹H NMR : Azetidine protons appear as multiplet signals at δ 3.5–4.0 ppm. Aromatic protons from the benzyl group resonate at δ 6.8–7.2 ppm .
- ¹³C NMR : The difluoromethoxy group (CF₂O) shows a characteristic signal near δ 115–120 ppm .
- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 238.05 for C₁₀H₁₂F₂NO) .
- Thermal Analysis : TGA/DTA reveals decomposition onset >200°C, indicating thermal stability suitable for biological assays .
Q. How should researchers assess the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC.
- Findings : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly basic media (pH >10), forming 4-(difluoromethoxy)benzyl alcohol as a byproduct .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives?
- Protocol : Grow single crystals via slow evaporation in ethanol. Use MoKα radiation (λ = 0.71073 Å) for data collection.
- Example : A related triazole carboxamide derivative crystallized in a triclinic P1 space group (a = 7.55 Å, b = 7.81 Å, c = 14.82 Å), confirming the azetidine chair conformation and spatial orientation of the difluoromethoxy group .
- Applications : Bond length analysis (e.g., C–N bonds in azetidine: 1.47 Å) validates electronic effects on ring strain .
Q. What strategies reconcile contradictions in solubility data across studies?
Q. How to design SAR studies targeting azetidine-based enzyme inhibitors?
Q. What methodologies address conflicting bioactivity data in cell-based assays?
- Controlled Variables :
- Validation : Cross-validate IC₅₀ values with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
